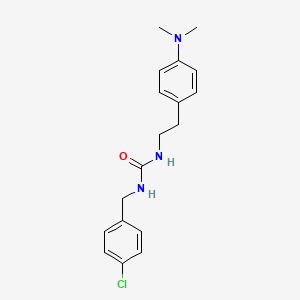

1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

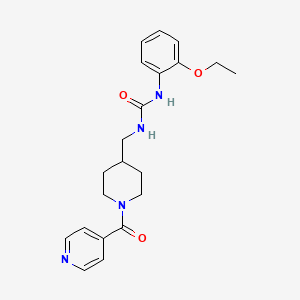

The compound “1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea” is a urea derivative. Urea compounds are often used in medicinal chemistry due to their bioactivity . The presence of a chlorobenzyl group and a dimethylaminophenethyl group could potentially influence the compound’s properties and bioactivity.

Wissenschaftliche Forschungsanwendungen

Complexation-Induced Unfolding

Heterocyclic ureas, including structures related to "1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea," have been studied for their ability to undergo complexation-induced unfolding. This process involves the transformation of simple foldamers into multiply hydrogen-bonded sheetlike structures, mimicking the helix-to-sheet transition shown by peptides. Such molecules serve as useful building blocks for self-assembly, highlighting their potential in nanotechnology and material science applications (Corbin et al., 2001).

Antioxidant Activity and Enzyme Inhibition

Compounds derived from phenethylamines, including those structurally similar to "1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea," have shown significant antioxidant activities and enzyme inhibitory properties. These compounds effectively inhibit human carbonic anhydrase and acetylcholinesterase enzymes, suggesting their utility in therapeutic applications, particularly in conditions where oxidative stress and enzymatic dysregulation are involved (Aksu et al., 2016).

Urease-Like Intrinsic Catalytic Activities

Research into dinuclear nickel complexes has unveiled urease-like intrinsic catalytic activities, including the hydrolysis of urea. Inspired by the natural enzyme urease, these complexes demonstrate the potential for chemical catalysis in aqueous solutions, possibly offering new pathways for the synthesis of biologically active compounds (Kundu et al., 2021).

Nonpeptide Agonist of the GPR14/Urotensin-II Receptor

The discovery of a nonpeptidic agonist, structurally related to "1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea," for the GPR14/urotensin-II receptor showcases its significance in pharmacology. This compound, identified through a functional cell-based screen, serves as a potential lead for drug development targeting the urotensin-II receptor, which is implicated in various physiological and pathological processes (Croston et al., 2002).

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[2-[4-(dimethylamino)phenyl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O/c1-22(2)17-9-5-14(6-10-17)11-12-20-18(23)21-13-15-3-7-16(19)8-4-15/h3-10H,11-13H2,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZCGFGGRLFVNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2686961.png)

![4-[(cyclopropylcarbonyl)amino]-N-(3,5-difluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2686962.png)

![Bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2686963.png)

![3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![8-(Furan-2-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2686978.png)

![2-(5-Bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2686979.png)